![molecular formula C13H19N3O B12558559 N-[Phenyl(piperidin-1-yl)methyl]urea CAS No. 168027-56-3](/img/structure/B12558559.png)
N-[Phenyl(piperidin-1-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Phenyl(piperidin-1-yl)methyl]urea is a compound that features a piperidine ring, a phenyl group, and a urea moiety. Piperidine is a six-membered heterocycle containing one nitrogen atom, and it is a crucial building block in medicinal chemistry due to its presence in many pharmaceuticals . The phenyl group adds aromaticity, while the urea moiety contributes to the compound’s ability to form hydrogen bonds, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[Phenyl(piperidin-1-yl)methyl]urea typically involves the reaction of piperidine with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds via nucleophilic addition of the piperidine nitrogen to the carbon of the isocyanate group, forming the urea linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[Phenyl(piperidin-1-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the urea moiety to amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
N-[Phenyl(piperidin-1-yl)methyl]urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of N-[Phenyl(piperidin-1-yl)methyl]urea involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylpiperidine: Lacks the urea moiety, making it less versatile in hydrogen bonding.
Phenylurea: Lacks the piperidine ring, reducing its potential interactions with biological targets.
Piperidinylurea: Similar structure but may have different substituents on the piperidine ring.
Uniqueness
N-[Phenyl(piperidin-1-yl)methyl]urea is unique due to the combination of the piperidine ring, phenyl group, and urea moiety. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Propriétés
Numéro CAS |
168027-56-3 |
|---|---|
Formule moléculaire |
C13H19N3O |
Poids moléculaire |
233.31 g/mol |
Nom IUPAC |
[phenyl(piperidin-1-yl)methyl]urea |
InChI |
InChI=1S/C13H19N3O/c14-13(17)15-12(11-7-3-1-4-8-11)16-9-5-2-6-10-16/h1,3-4,7-8,12H,2,5-6,9-10H2,(H3,14,15,17) |
Clé InChI |
AZJURNFZORIASE-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(C2=CC=CC=C2)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



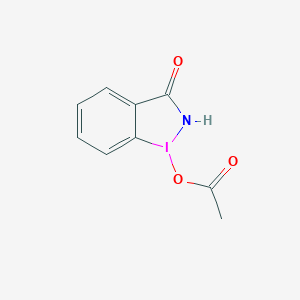
![1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12558482.png)
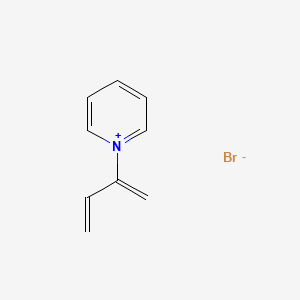

![2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide](/img/structure/B12558514.png)
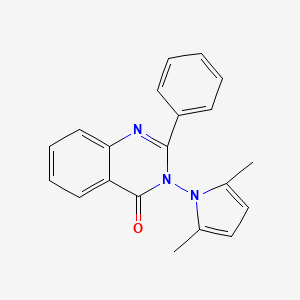
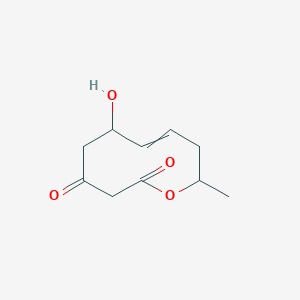
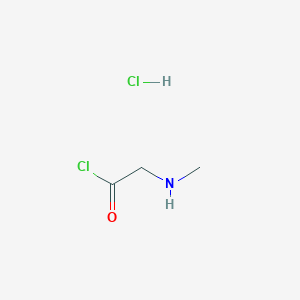

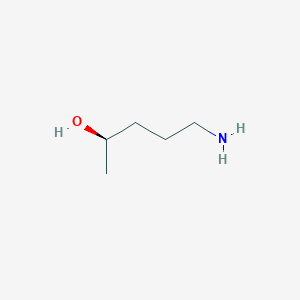

![(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hept-6-enal](/img/structure/B12558542.png)
![1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one](/img/structure/B12558546.png)
